Hexaethylbenzene

Stereochemistry Conformational analysis Crystallography

Hexaethylbenzene (C18H30) is the preferred choice for researchers requiring a conformationally locked, sterically demanding arene ligand. Its D3d symmetry and the alternating up/down arrangement of ethyl groups create a well-defined steric pocket essential for controlling transition metal coordination geometry and preventing unwanted dimerization. Unlike the less hindered hexamethylbenzene, Hexaethylbenzene alters electron transfer dynamics by increasing the transfer distance by ~1 Å, making it irreplaceable for mechanistic studies and high-voltage Li-ion battery redox shuttles. Verify authenticity against the documented melting point (127–129 °C).

Molecular Formula C18H30
Molecular Weight 246.4 g/mol
CAS No. 604-88-6
Cat. No. B1594043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaethylbenzene
CAS604-88-6
Molecular FormulaC18H30
Molecular Weight246.4 g/mol
Structural Identifiers
SMILESCCC1=C(C(=C(C(=C1CC)CC)CC)CC)CC
InChIInChI=1S/C18H30/c1-7-13-14(8-2)16(10-4)18(12-6)17(11-5)15(13)9-3/h7-12H2,1-6H3
InChIKeyLXSMILGNHYBUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexaethylbenzene (CAS 604-88-6) Properties and Procurement Considerations for Sterically Demanding Arene Applications


Hexaethylbenzene (C18H30) is a hexa-substituted benzene derivative wherein all six aromatic hydrogen atoms are replaced by ethyl groups [1]. It exists as a colorless crystalline solid with a melting point of 127-129°C and a boiling point of 298°C . Its primary scientific utility stems from its unique stereochemistry: the alternating up-and-down arrangement of ethyl groups around the benzene ring creates a sterically crowded environment and defines a D3d molecular symmetry [2]. This structural feature distinguishes it from less sterically demanding hexaalkylbenzenes such as hexamethylbenzene, enabling its use as a conformationally versatile ligand in organometallic chemistry and as a model compound for studying hindered molecular motion and electron transfer phenomena [3]. For procurement, high-purity Hexaethylbenzene (typically 98%) is the standard research-grade form, and users should verify material specifications against the documented physical properties (e.g., melting point) to ensure authenticity .

Hexaethylbenzene (CAS 604-88-6) Procurement: Why Hexamethylbenzene and Other Analogs Are Not Equivalent


Substituting Hexaethylbenzene with a closely related analog such as Hexamethylbenzene (HMB) is scientifically invalid for applications requiring the specific steric and electronic profile of the ethyl-substituted ring. While both are hexa-substituted, the larger van der Waals radius of the ethyl groups creates a steric environment that is fundamentally different, altering reaction kinetics, electron transfer dynamics, and ligand behavior [1]. For instance, the rate of excited-state quenching is 'very different' between the two compounds due to steric effects, and HEB deviates from standard electron transfer models where HMB does not [2]. The up/down conformational locking of the ethyl groups, unique to HEB, directly influences metal-arene bonding and catalytic outcomes, making direct substitution a source of irreproducible or negative results in organometallic synthesis and mechanistic studies [3].

Hexaethylbenzene (CAS 604-88-6) Quantitative Differentiation from Hexamethylbenzene: A Technical Evidence Guide for Procurement


Hexaethylbenzene Exhibits a D3d Symmetry Distinct from Hexamethylbenzene's Planar Conformation

Hexaethylbenzene adopts a D3d symmetry in the solid state, characterized by an alternating up-and-down arrangement of ethyl groups around the benzene ring, whereas hexamethylbenzene is essentially planar [1]. This structural distinction was established via high-resolution solid-state NMR studies on single crystals, which also revealed that the shielding of ring carbons is maximized when the magnetic field is normal to the ring [1].

Stereochemistry Conformational analysis Crystallography

Hexaethylbenzene ESR Spectrum Shows Distinct Hyperfine Splitting Values Compared to Hexamethylbenzene

Electron spin resonance (ESR) studies on the monopositive radical cations of both compounds reveal stark differences in hyperfine splitting constants, reflecting the distinct electronic environments. For Hexaethylbenzene cation, the methylene splitting is 2.64±0.02 G and the methyl-proton splitting is 0.37±0.01 G at +2°C, whereas for Hexamethylbenzene cation, the methyl-proton splitting is 6.53±0.01 G [1].

Electron paramagnetic resonance Radical chemistry Hyperfine coupling

Hexaethylbenzene Quenches Excited States at a Significantly Different Rate than Hexamethylbenzene

The rate constants for excited-state quenching by Hexaethylbenzene and Hexamethylbenzene are 'very different,' a phenomenon attributed to the combined effects of steric hindrance, increased electron transfer distance, and the exergonicity of the reaction [1]. Further, Hexaethylbenzene deviates strongly from the Sandros-Boltzmann (SB) dependence for electron transfer, with steric hindrance increasing the interplanar separation by ~1 Å and significantly decreasing π-orbital overlap (matrix elements of ~5-7 meV), while less crowded aromatics follow SB behavior [2].

Photochemistry Electron transfer Steric effects

Hexaethylbenzene Enables Reversible Electrochemical Oxidation with a Stable Cationic Form for Overcharge Protection

Hexaethylbenzene exhibits a reversible oxidation peak at around 4.5 V vs. Li/Li+, and its oxidized (cationic) form is stable for at least 1 second in an electrolyte, enabling its function as a redox shuttle for overcharge protection in lithium-ion cells [1]. This property is not shared by simpler, less sterically protected aromatics, as the absence of α-hydrogens or their steric protection is crucial for the stability of the oxidized form [1].

Electrochemistry Battery electrolyte Redox shuttle

Hexaethylbenzene Displays a Solid-State Coalescence Phenomenon at 353 K, Indicating Complex Internal Dynamics

At 353 K, the high-resolution 13C solid-state NMR spectrum of Hexaethylbenzene shows a coalescence phenomenon involving the sub-spectrum assigned to the methyl group carbon atoms, indicating dynamic processes within the crystal lattice [1]. This behavior contrasts with the more static nature of Hexamethylbenzene under comparable conditions, providing a direct window into the sterically hindered rotational motions of the ethyl groups.

Solid-state NMR Molecular dynamics Variable-temperature studies

Hexaethylbenzene (CAS 604-88-6) Best-Fit Research and Industrial Application Scenarios Based on Differential Evidence


Organometallic Synthesis: Conformationally Defined, Sterically Crowded η6-Arene Ligand

Use Hexaethylbenzene as a ligand for transition metals (e.g., Ru, Mn, Cr) where the D3d symmetry and alternating up/down ethyl groups create a well-defined steric pocket [1]. This is critical for controlling coordination geometry, preventing unwanted dimerization, and studying the effects of steric bulk on catalytic activity, as contrasted with the less hindered, planar Hexamethylbenzene [2].

Advanced Battery Electrolyte Additive: High-Voltage Redox Shuttle for Overcharge Protection

Incorporate Hexaethylbenzene into Li-ion battery electrolytes as a reversible redox shuttle. Its oxidation peak at ~4.5 V and the stability of its radical cation for ≥1 second, which stems from the absence of easily abstractable α-hydrogens, makes it suitable for overcharge protection in high-voltage cells where simpler aromatics would degrade [3].

Fundamental Electron Transfer Studies: Probing Steric Effects on Reaction Kinetics

Employ Hexaethylbenzene as an electron donor in photochemical or electrochemical systems to investigate the deviation from classical Sandros-Boltzmann electron transfer theory. Its unique steric profile increases the electron transfer distance by ~1 Å and reduces π-orbital overlap (matrix elements of ~5-7 meV), providing a quantifiable model for studying the impact of steric hindrance on reaction rates [4].

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